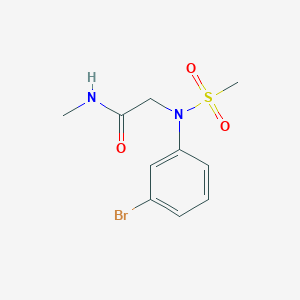
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment.
作用機序
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 targets multiple signaling pathways involved in tumor progression, including the RAF/MEK/ERK pathway, the VEGF/VEGFR pathway, and the PDGF/PDGFR pathway. By inhibiting these pathways, N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 prevents the growth and proliferation of cancer cells and promotes apoptosis. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 also has anti-angiogenic properties, which further contribute to its anti-tumor effects.
Biochemical and Physiological Effects
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have a range of biochemical and physiological effects. It inhibits the activity of RAF kinase, which is involved in the RAF/MEK/ERK pathway, and inhibits the phosphorylation of MEK and ERK. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the VEGF/VEGFR and PDGF/PDGFR pathways, respectively. These effects lead to the inhibition of tumor growth and angiogenesis.
実験室実験の利点と制限
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is a potent inhibitor of multiple signaling pathways, which can make it difficult to interpret the results of experiments. It also has off-target effects, which can lead to unintended consequences.
将来の方向性
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of research is the development of new analogs of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 with improved potency and selectivity. Another area of research is the investigation of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in combination therapy with other cancer drugs. Additionally, the use of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the development of new methods for the delivery of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006, such as nanoparticle-based delivery systems, is an area of active research.
合成法
The synthesis of N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 involves the reaction of N-methylglycine with 3-bromobenzoyl chloride to form N-methyl-N-(3-bromobenzoyl)glycine. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the procedure to increase the efficiency of the reaction.
科学的研究の応用
N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor progression. N~2~-(3-bromophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been tested in preclinical and clinical trials for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been investigated for its potential use in combination therapy with other cancer drugs.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-12-10(14)7-13(17(2,15)16)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVUIXBMYMUPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

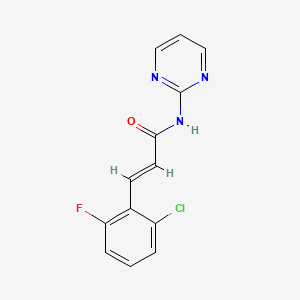

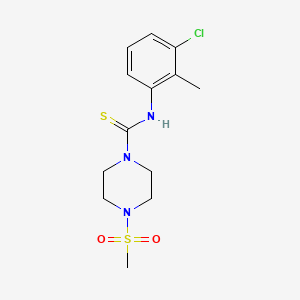
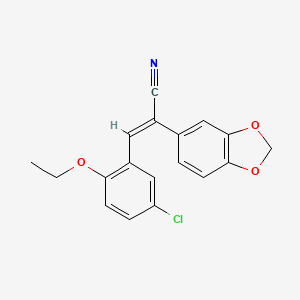
![(3,4-dimethylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5846538.png)
![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
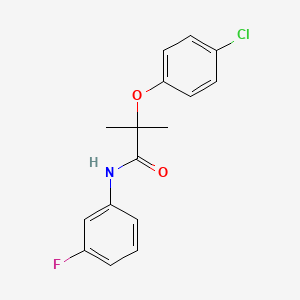
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
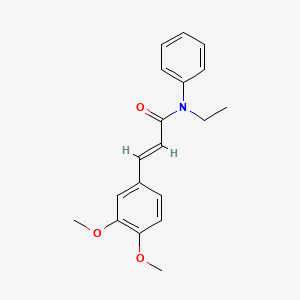
![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)

![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)